Phosphonic acid, 1,3,5-triazine-2,4,6-triyltris-, hexamethyl ester

CAS No.: 903-22-0

Cat. No.: VC17161904

Molecular Formula: C9H18N3O9P3

Molecular Weight: 405.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 903-22-0 |

|---|---|

| Molecular Formula | C9H18N3O9P3 |

| Molecular Weight | 405.18 g/mol |

| IUPAC Name | 2,4,6-tris(dimethoxyphosphoryl)-1,3,5-triazine |

| Standard InChI | InChI=1S/C9H18N3O9P3/c1-16-22(13,17-2)7-10-8(23(14,18-3)19-4)12-9(11-7)24(15,20-5)21-6/h1-6H3 |

| Standard InChI Key | MHSPHCZQMJJENS-UHFFFAOYSA-N |

| Canonical SMILES | COP(=O)(C1=NC(=NC(=N1)P(=O)(OC)OC)P(=O)(OC)OC)OC |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

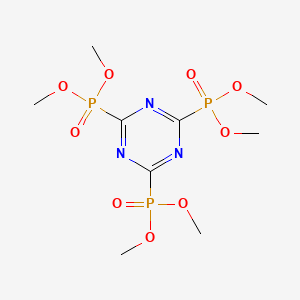

The compound features a 1,3,5-triazine ring substituted at the 2-, 4-, and 6-positions with dimethoxyphosphoryl groups (). This arrangement creates a trigonal planar geometry around the triazine nitrogen atoms, with each phosphorus center adopting a tetrahedral configuration. The InChI string (InChI=1S/C9H18N3O9P3/c1-16-22(13,17-2)7-10-8(23(14,18-3)19-4)12-9(11-7)24(15,20-5)21-6/h1-6H3) and canonical SMILES (COP(=O)(C1=NC(=NC(=N1)P(=O)(OC)OC)P(=O)(OC)OC)OC) provide unambiguous representations of its connectivity.

Physicochemical Properties

Key physical properties derived from experimental data include:

| Property | Value | Source |

|---|---|---|

| Density | 1.44 g/cm³ | |

| Boiling Point | 486.5°C at 760 mmHg | |

| Flash Point | 248.1°C | |

| Refractive Index | 1.471 | |

| LogP (Partition Coefficient) | 0.205 |

The relatively high boiling point and density reflect strong intermolecular interactions, likely due to dipole-dipole forces between phosphoryl groups . The low LogP value suggests limited lipophilicity, implying poor solubility in nonpolar solvents.

Synthesis and Manufacturing

Historical Context

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

-

¹H NMR: Expected signals include singlet peaks for triazine-ring protons (δ 8.5–9.0 ppm) and doublets for methoxy groups (δ 3.7–3.9 ppm).

-

³¹P NMR: A single peak near δ 0–5 ppm would confirm equivalent phosphorus environments.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) of the compound yields an exact mass of 405.02600 Da, consistent with the molecular formula . Fragmentation patterns likely include sequential loss of methoxy groups (, 31 Da) and phosphoryl fragments.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume